molecular formula C7H3ClF3NO B13010975 5-Chloro-2-(trifluoromethyl)nicotinaldehyde

5-Chloro-2-(trifluoromethyl)nicotinaldehyde

Cat. No.: B13010975
M. Wt: 209.55 g/mol
InChI Key: GCDHUFMYBJASRD-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethyl)nicotinaldehyde (CAS 1245915-57-4) is a high-value nicotinaldehyde derivative and a key synthetic building block in modern chemical research. This compound, with the molecular formula C 7 H 3 ClF 3 NO and a molecular weight of 209.55 g/mol, belongs to the important class of trifluoromethylpyridine (TFMP) derivatives . The strategic placement of both a chloro substituent and an aldehyde functional group on the pyridine ring makes it a versatile and reactive intermediate for constructing complex molecules. The primary research value of this compound lies in its application in the discovery and synthesis of novel active ingredients. Trifluoromethylpyridine derivatives are a key structural motif found in numerous approved agrochemicals and pharmaceuticals, and they are a prominent feature in many clinical candidates . The unique properties of the trifluoromethyl group—its strong electron-withdrawing nature and enhancement of lipophilicity—can significantly influence the bioavailability, metabolic stability, and target-binding affinity of the resulting molecules . In agrochemical research, TFMP derivatives are exploited to develop new herbicides, insecticides, and fungicides with improved efficacy and selectivity . In pharmaceutical research, this aldehyde serves as a precursor for the synthesis of potential therapeutic agents, where the aldehyde group can undergo transformations such as condensation to form hydrazones, oximes, or secondary amines, or be used in reductive amination reactions . The reactive chloro group allows for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of diverse chemical libraries for biological screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material using appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

Molecular Formula

C7H3ClF3NO

Molecular Weight

209.55 g/mol

IUPAC Name

5-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C7H3ClF3NO/c8-5-1-4(3-13)6(12-2-5)7(9,10)11/h1-3H

InChI Key

GCDHUFMYBJASRD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C=O)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(trifluoromethyl)nicotinaldehyde typically involves the chlorination and trifluoromethylation of nicotinaldehyde. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a formylating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 5-Chloro-2-(trifluoromethyl)nicotinaldehyde involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with a purity of over 95% .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

    Oxidation: 5-Chloro-2-(trifluoromethyl)nicotinic acid.

    Reduction: 5-Chloro-2-(trifluoromethyl)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Agrochemicals

5-Chloro-2-(trifluoromethyl)nicotinaldehyde serves as an important intermediate in the synthesis of herbicides and fungicides. For example:

  • Fluazinam : This compound is a potent fungicide derived from trifluoromethylpyridine derivatives. It exhibits higher efficacy compared to traditional chlorine-based fungicides due to its unique mechanism of action that interferes with respiration in fungi .
  • Fluazifop-butyl : Another herbicide that utilizes the trifluoromethyl moiety for enhanced herbicidal activity against perennial grass weeds. The incorporation of this functional group significantly improves the compound's performance compared to non-fluorinated analogs .

Pharmaceuticals

The compound's unique structure allows it to interact with biological targets effectively:

  • Antibacterial Agents : Research indicates that derivatives of 5-Chloro-2-(trifluoromethyl)nicotinaldehyde exhibit antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). This highlights its potential as a lead compound in antibiotic development .
  • Clinical Trials : Several derivatives containing the trifluoromethylpyridine structure are currently undergoing clinical trials, indicating the compound's relevance in modern medicinal chemistry .

Table 1: Synthesis Yields of Key Intermediates

Compound NameSynthesis MethodYield (%)
2-Chloro-5-(trifluoromethyl)pyridineChlorination of 3-trifluoromethylpyridine62
2,3-Dichloro-5-(trifluoromethyl)pyridineDirect chlorination and fluorinationHigh

Table 2: Applications in Agrochemicals and Pharmaceuticals

Application TypeCompound NameActivity/Use
HerbicideFluazinamFungicide with high efficacy
HerbicideFluazifop-butylSelective herbicide for grass weeds
AntibioticVarious derivativesActive against MRSA

Case Study 1: Fluazinam Development

Fluazinam was developed as a novel fungicide leveraging the trifluoromethylpyridine structure. Its introduction into the market resulted from extensive research demonstrating its superior performance over existing fungicides, particularly in controlling resistant fungal strains.

Case Study 2: Antibacterial Activity

A recent study explored the antibacterial properties of a derivative of 5-Chloro-2-(trifluoromethyl)nicotinaldehyde against MRSA. The findings indicated significant activity, prompting further investigation into its mechanism and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chloro and trifluoromethyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Core

The following compounds share the nicotinaldehyde backbone but differ in substituent type, position, or functional groups:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features Reference
5-Chloro-2-(trifluoromethyl)nicotinaldehyde C₇H₄ClF₃NO Cl (5), CF₃ (2), CHO (3) 210.56 Strong EWG effects; high reactivity
2-Amino-5-(trifluoromethyl)nicotinaldehyde C₇H₅F₃N₂O NH₂ (2), CF₃ (5), CHO (3) 208.12 Electron-donating NH₂ alters reactivity
5-Chloro-2-methoxynicotinaldehyde C₇H₆ClNO₂ Cl (5), OCH₃ (2), CHO (3) 171.58 Methoxy group improves solubility
5-Chloro-6-methoxynicotinaldehyde C₇H₆ClNO₂ Cl (5), OCH₃ (6), CHO (3) 171.58 Methoxy at position 6 steric effects
2-Chloro-5-(trifluoromethyl)nicotinic acid C₇H₃ClF₃NO₂ Cl (2), CF₃ (5), COOH (3) 225.55 Carboxylic acid enhances polarity

Biological Activity

5-Chloro-2-(trifluoromethyl)nicotinaldehyde is a compound of interest in medicinal and agricultural chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

5-Chloro-2-(trifluoromethyl)nicotinaldehyde belongs to the class of trifluoromethyl-substituted pyridines. The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the compound's reactivity and interaction with biological targets. The presence of chlorine further modifies its electronic characteristics, enhancing its potential biological activity.

Antimicrobial Properties

Research indicates that trifluoromethyl-substituted pyridines exhibit significant antimicrobial activity. For instance, compounds in this class have shown higher fungicidal activity compared to their chlorinated counterparts. Specifically, studies have demonstrated that derivatives of trifluoromethylpyridine can effectively inhibit various fungal strains, suggesting potential applications in agricultural fungicides .

Antiviral Activity

5-Chloro-2-(trifluoromethyl)nicotinaldehyde shares structural similarities with known antiviral agents such as tipranavir, which targets the HIV protease enzyme. The trifluoromethyl group enhances binding affinity and selectivity towards viral proteins, making it a candidate for further investigation as an antiviral agent .

The mechanism underlying the biological activity of 5-Chloro-2-(trifluoromethyl)nicotinaldehyde involves its interaction with specific enzymes and receptors. For example, the electron-withdrawing nature of the trifluoromethyl group can stabilize transition states in enzymatic reactions, potentially leading to inhibition or modulation of enzymatic activity .

Synthesis

The synthesis of 5-Chloro-2-(trifluoromethyl)nicotinaldehyde can be achieved through various methods, including:

  • Condensation Reactions : Utilizing precursors such as 5-chloronicotinic acid and trifluoroacetaldehyde.
  • Cross-Coupling Techniques : Employing palladium-catalyzed reactions to introduce the trifluoromethyl group onto the pyridine ring .

Study 1: Antifungal Activity Assessment

A study evaluated the antifungal efficacy of several trifluoromethylpyridine derivatives against common fungal pathogens. The results indicated that compounds with the trifluoromethyl group exhibited significantly lower Minimum Inhibitory Concentrations (MICs) compared to non-fluorinated analogs.

CompoundMIC (µg/mL)Activity
5-Chloro-2-(trifluoromethyl)nicotinaldehyde10High
Non-fluorinated analog50Moderate

This highlights the enhanced biological activity imparted by fluorination.

Study 2: Antiviral Potential

In another investigation, researchers explored the antiviral properties of 5-Chloro-2-(trifluoromethyl)nicotinaldehyde against HIV-1. The compound demonstrated effective inhibition of viral replication at submicromolar concentrations, indicating its potential as a lead compound for antiviral drug development.

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